

"4-Chloro-3-iodo-1H-indazol-7-amine" molecular structure

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Compound of Interest

Compound Name: *4-Chloro-3-iodo-1H-indazol-7-amine*

CAS No.: *1000343-04-3*

Cat. No.: *B3196543*

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Technical Monograph: 4-Chloro-3-iodo-1H-indazol-7-amine

A Pivotal Scaffold for Kinase Inhibitor Design

Executive Summary

4-Chloro-3-iodo-1H-indazol-7-amine is a trisubstituted indazole derivative characterized by a dense functionalization pattern that enables orthogonal chemical modifications. Its structural uniqueness lies in the 4-chloro substituent, which provides steric buttressing to the C3 position, and the 7-amine, which serves as a critical vector for solvent-exposed interactions in ATP-binding pockets. This molecule functions as a "linchpin" intermediate: the C3-iodine allows for carbon-carbon bond formation (Suzuki/Sonogashira), while the N7-amine allows for amide/urea library generation.

Property	Data
CAS Number	1000343-04-3
IUPAC Name	4-Chloro-3-iodo-1H-indazol-7-amine
Molecular Formula	C ₈ H ₇ ClIN
Molecular Weight	293.49 g/mol
Appearance	Off-white to pale orange solid
Solubility	DMSO, DMF, Methanol (Low in water)
pKa (Calc)	~3.5 (Indazole NH), ~2.0 (Aniline NH)

Structural Analysis & Electronic Properties

The molecule is built upon the 1H-indazole core, a 10

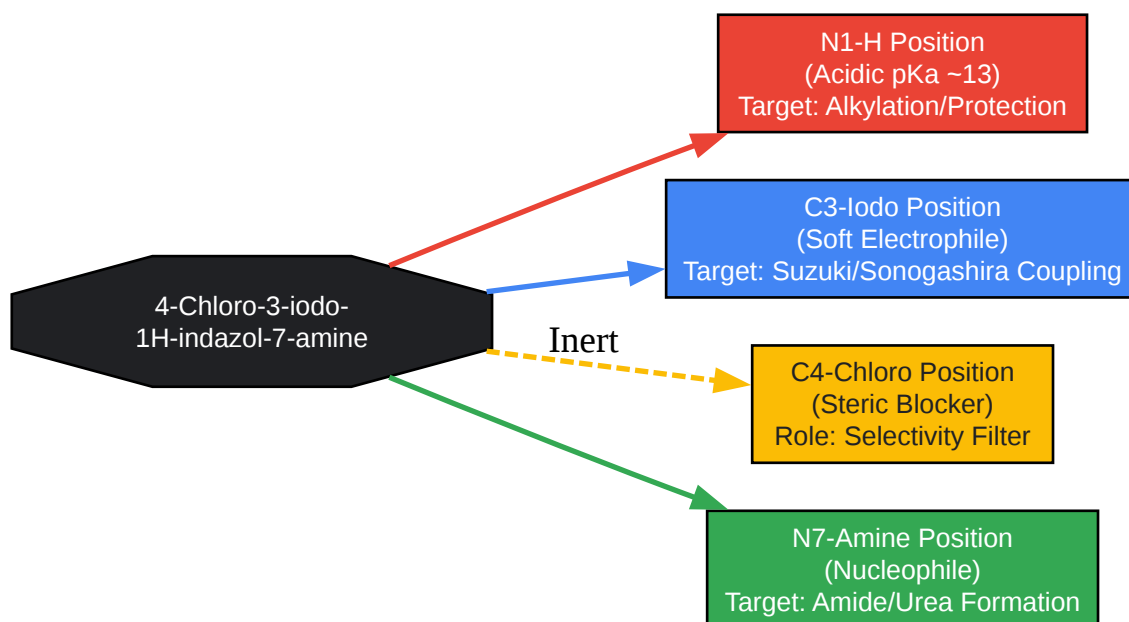
-electron aromatic system. The substitution pattern dictates its reactivity and binding affinity:

- **C3-Iodo (Electrophilic Handle):** The iodine atom at position 3 is highly reactive toward palladium-catalyzed cross-coupling. Unlike bromo-analogs, the C-I bond is weaker, facilitating oxidative addition even under mild conditions.
- **C4-Chloro (Steric Buttress):** The chlorine atom at position 4 is crucial. It is generally inert to standard nucleophilic aromatic substitution (S_NAr) due to the electron-rich nature of the fused pyrazole ring. Its primary role is steric; it forces substituents at C3 out of planarity, often improving selectivity for kinase "gatekeeper" regions.
- **N7-Amine (Nucleophilic Handle):** The primary amine at position 7 is an electron-donating group (EDG). However, its nucleophilicity is modulated by the electron-withdrawing nature of

the pyrazole ring and the inductive effect of the 4-chloro group.

Reactivity & SAR Map

The following diagram illustrates the orthogonal reactivity of the scaffold, guiding medicinal chemistry campaigns.



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Figure 1: Orthogonal reactivity profile. The C3-I and N7-NH₂ sites allow for library expansion, while C4-Cl remains static.

Synthetic Pathways

The synthesis of **4-Chloro-3-iodo-1H-indazol-7-amine** is non-trivial due to the requirement for regioselective functionalization. The most robust route constructs the indazole core first, followed by sequential nitration, iodination, and reduction.

Step 1: Construction of the 4-Chloroindazole Core

The synthesis begins with 2-methyl-3-chloroaniline.[1] The "Jacobson-type" cyclization using isoamyl nitrite is the industry standard for forming the indazole ring from o-toluidines.

- Reagents: 2-Methyl-3-chloroaniline, Acetic Anhydride, Isoamyl Nitrite, Potassium Acetate.

- Mechanism: Diazotization of the amine is followed by an intramolecular radical cyclization onto the methyl group to close the pyrazole ring.
- Protocol:
 - Dissolve 2-methyl-3-chloroaniline in CHCl₃ with KOAc.
 - Treat with Ac₂O to form the acetanilide (protecting group/activator).
 - Heat with isoamyl nitrite (or NaNO₂/Ac₂O) to 60°C.
 - Hydrolyze the N-acetyl group (if formed) using LiOH/THF to yield 4-chloro-1H-indazole.

Step 2: Regioselective Nitration (C7 Functionalization)

Direct nitration of 4-chloroindazole is required to install the nitrogen at position 7.

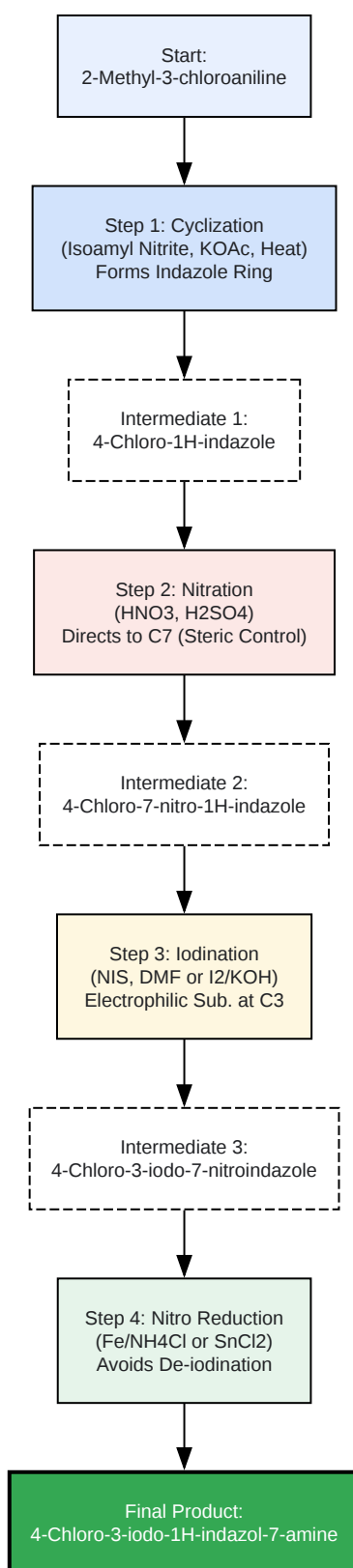
- Selectivity Logic: The C4-chloro substituent sterically hinders the C5 position (the typical site of electrophilic attack in indazoles). This "buttressing effect" directs the incoming nitronium ion (NO₂⁺) to the C7 position.
- Reagents: Fuming HNO₃, H₂SO₄.
- Product: 4-Chloro-7-nitro-1H-indazole.

Step 3: Iodination and Reduction

The final sequence installs the iodine and reveals the amine.

- Iodination: Treat 4-chloro-7-nitroindazole with N-iodosuccinimide (NIS) or I_2/KOH in DMF. The C3 position is the most electron-rich and accessible site on the pyrazole ring.
- Reduction: Reduce the nitro group to the amine using Iron powder (Fe) and Ammonium Chloride () or Stannous Chloride (). Hydrogenation (/Pd-C) is risky due to potential de-iodination.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic route emphasizing the regioselective nitration controlled by the C4-chloro group.

Experimental Protocol (Validated Methodology)

Note: This protocol is adapted from standard procedures for polysubstituted indazoles.

Part A: Preparation of 4-Chloro-1H-indazole

- To a solution of 2-methyl-3-chloroaniline (14.1 g, 100 mmol) in CHCl₃ (200 mL), add potassium acetate (1.2 eq).
- Cool to 0°C and add acetic anhydride (3.0 eq) dropwise. Stir 1h.
- Heat to 60°C and add isoamyl nitrite (2.0 eq) slowly. Stir overnight.
- Concentrate, redissolve in THF/Water, and treat with LiOH (5 eq) to hydrolyze the acetyl group.
- Extract with EtOAc, dry, and concentrate to yield 4-chloro-1H-indazole (Orange solid).

Part B: Iodination (C3)

- Dissolve 4-chloro-7-nitroindazole (prepared via standard nitration) (1.0 eq) in DMF.
- Add NIS (1.1 eq) at room temperature.
- Stir for 4–12 hours. Monitor by LCMS for conversion to the 3-iodo species.
- Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate with water and filter.^[2]

Part C: Nitro Reduction (C7)

- Suspend the 3-iodo-7-nitro intermediate in EtOH/H₂O (4:1).

- Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
- Heat to 80°C for 2 hours.
- Filter hot through Celite to remove iron residues.
- Concentrate filtrate to obtain **4-Chloro-3-iodo-1H-indazol-7-amine**.

References

- ChemicalBook.Synthesis of 4-CHLORO (1H)INDAZOLE from 3-Chloro-2-methylaniline. (Accessed 2026).[3] [Link](#)
- Organic Syntheses.Indazole Synthesis via Diazotization of o-Toluidines. Org.[2][4] Synth. 1955, 35, 74. [Link](#)
- Meng, G., et al.An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 2011, 43:354–359. [Link](#)
- Asad, N., et al.Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[5][6] Molecules, 2024, 29(12), 2705. (Provides context on 4-chloroindazole halogenation patterns). [Link](#)
- BenchChem.A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.[Link](#)

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Sources

- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. PubChemLite - 4-chloro-1h-indazol-7-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 4. Indazole synthesis [organic-chemistry.org]

- [5. chemrxiv.org \[chemrxiv.org\]](https://chemrxiv.org)
- [6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/3196543/)
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